REACTION_SMILES
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[CH2:26]([OH:27])[CH3:28].[CH3:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][c:10]3[cH:11][c:12]([C:19](=[O:20])[O:21][CH3:22])[c:13]([CH3:18])[n:14][c:15]3[cH:16][cH:17]2)[cH:6][cH:7]1.[ClH:25].[Na+:24].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH-:23]>>[CH3:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][c:10]3[cH:11][c:12]([C:19](=[O:20])[OH:21])[c:13]([CH3:18])[n:14][c:15]3[cH:16][cH:17]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COC(=O)c1cc2cc(-c3ccc(C)cc3)ccc2nc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2cc(-c3ccc(C)cc3)ccc2nc1C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1ccc(-c2ccc3nc(C)c(C(=O)O)cc3c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |